N-(diphenylmethyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-(diphenylmethyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, starting from readily available starting materials One common approach is to first synthesize the oxazole ring through a cyclization reaction involving an appropriate precursor The furan ring can be introduced via a coupling reaction, and the pyridine ring is typically formed through a condensation reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the furan and oxazole rings, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones or other oxygenated derivatives .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, such as the production of specialty chemicals.
Mechanism of Action
The mechanism by which N-(diphenylmethyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The furan and oxazole rings may play a role in binding to these targets, while the diphenylmethyl group could enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-furan-2-carboxamide
- 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole
Uniqueness
N-(diphenylmethyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide stands out due to its combination of three different heterocyclic rings, which is not commonly found in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H19N3O3 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
N-benzhydryl-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H19N3O3/c1-16-22-19(15-20(21-13-8-14-30-21)26-25(22)31-28-16)24(29)27-23(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-15,23H,1H3,(H,27,29) |
InChI Key |
JNTBAJITLWEUEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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